

An In-depth Technical Guide to Copper(II) Sulfate

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Compound of Interest

Compound Name: Coppertrace

Cat. No.: B154659

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Disclaimer: The term "**Coppertrace**" is ambiguous and most commonly refers to a senior living community. It does not correspond to a specific chemical compound in widely accessible scientific databases. This guide focuses on Copper(II) Sulfate, a common copper compound used in research and industry, which may be relevant to the user's query.

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biological signaling pathways of copper(II) sulfate. It is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Copper(II) sulfate is an inorganic compound with the chemical formula CuSO_4 . It exists in various forms, differing in their degree of hydration. The most common form is the pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$), which is a bright blue crystalline solid.[1] The anhydrous form (CuSO_4) is a pale green or gray-white powder.[2]

The structure of the solid pentahydrate consists of a polymeric chain where copper ions are in an octahedral coordination, bound to four water ligands. These $[\text{Cu}(\text{H}_2\text{O})_4]^{2+}$ centers are interconnected by sulfate anions.

Lewis Structure of Copper(II) Sulfate:

In the ionic compound copper(II) sulfate, the copper atom donates two electrons to the sulfate polyatomic ion. The copper becomes a Cu^{2+} cation, and the sulfate becomes an SO_4^{2-} anion.

The positive and negative ions are then attracted to each other, forming an ionic bond.

Physicochemical Properties

The physical and chemical properties of both anhydrous and pentahydrate forms of copper(II) sulfate are summarized below.

Property	Anhydrous Copper(II) Sulfate (CuSO ₄)	Copper(II) Sulfate Pentahydrate (CuSO ₄ ·5H ₂ O)
Molar Mass	159.61 g/mol [1] [3] [4]	249.69 g/mol [1] [3]
Appearance	Gray-white to greenish-white rhombic crystals or amorphous powder [1] [4]	Bright blue crystalline solid [1] [5]
Density	3.60 g/cm ³ [1] [3]	2.286 g/cm ³ [1] [3]
Melting Point	Decomposes at > 200 °C [4]	Decomposes upon heating [1] [3]
Solubility in Water	Soluble	Highly soluble [1]
Crystal Structure	Orthorhombic [1]	Triclinic [1]

Experimental Protocols

This section details several experimental procedures involving copper(II) sulfate.

This protocol describes the synthesis of copper(II) sulfate crystals from copper carbonate and sulfuric acid.

Materials:

- 1.0 M Sulfuric acid (H₂SO₄)
- Copper(II) carbonate (CuCO₃)
- Distilled water

- Beakers (100 mL and 250 mL)
- Glass stirring rod
- Bunsen burner and tripod stand
- Filter funnel and filter paper
- Evaporating basin

Procedure:

- Gently heat approximately 25 mL of 1.0 M sulfuric acid in a 100 mL beaker to just below boiling.
- Gradually add copper(II) carbonate to the hot acid, stirring continuously with a glass rod, until the effervescence stops and excess solid remains.
- Filter the hot mixture to remove the unreacted copper carbonate. Collect the filtrate (a clear blue solution of copper(II) sulfate) in an evaporating basin.
- Gently heat the filtrate to evaporate about half of the water, creating a saturated solution. To check for saturation, dip a clean glass rod into the solution; crystals should form on the rod as it cools.
- Allow the saturated solution to cool slowly at room temperature. Blue crystals of copper(II) sulfate pentahydrate will form.
- Once crystal formation is complete, decant the remaining solution and dry the crystals using filter paper.

Copper is an essential trace element in cell culture media, playing a role in various cellular processes. The following is a general guideline for supplementing cell culture media with copper(II) sulfate.

Materials:

- Sterile stock solution of copper(II) sulfate (e.g., 10 mM in distilled water, filter-sterilized)

- Complete cell culture medium appropriate for the cell line
- Cell line of interest (e.g., CHO, HEK293)
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

- Prepare a sterile stock solution of copper(II) sulfate. A 10 mM stock solution can be made by dissolving 249.7 mg of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 100 mL of distilled water and sterilizing through a 0.22 μm filter.
- Thaw and culture cells according to standard protocols.
- On the day of the experiment, dilute the copper(II) sulfate stock solution into the complete cell culture medium to achieve the desired final concentration. For many cell lines, a final concentration in the range of 5-100 μM is used.^[6] For example, to achieve a 50 μM final concentration, add 0.5 mL of the 10 mM stock solution to 99.5 mL of medium.
- Remove the existing medium from the cultured cells and replace it with the copper-supplemented medium.
- Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO_2).
- Monitor the cells for desired effects, such as changes in protein expression, cell viability, or metabolic activity. For instance, in CHO cells, 50 μM copper sulfate has been shown to decrease lactate accumulation and increase viable cell density and protein titer.^[7]

Note: The optimal concentration of copper(II) sulfate should be determined empirically for each cell line and experimental condition, as high concentrations can be cytotoxic.^[6]

This protocol outlines the preparation of a copper-based catalyst using copper(II) sulfate.

Materials:

- Copper(II) sulfate (CuSO_4)
- Sodium carbonate (Na_2CO_3)

- Zinc oxide (ZnO)
- Barium chloride (BaCl_2) solution (for testing)
- Distilled water
- Beakers
- Stirring apparatus
- Filtration apparatus
- Centrifuge
- Drying oven

Procedure:

- Dissolve a specific amount of copper(II) sulfate in hot distilled water to create a copper sulfate solution (e.g., 90g in water at 60°C).
- Separately, prepare a sodium carbonate solution (e.g., 60g in water).
- Under constant stirring, slowly add the sodium carbonate solution to the copper sulfate solution. A precipitate will form. Continue adding the sodium carbonate solution until the pH of the mixture reaches approximately 10.
- Filter the mixture to collect the precipitate.
- Wash the precipitate thoroughly with distilled water. To ensure all sulfate ions are removed, test the wash water with a few drops of barium chloride solution; the absence of a white precipitate indicates the complete removal of sulfate.
- Resuspend the washed precipitate in distilled water and add zinc oxide (e.g., 5g).
- Stir the mixture, then filter it.
- Centrifuge the filtrate to separate the solid catalyst.

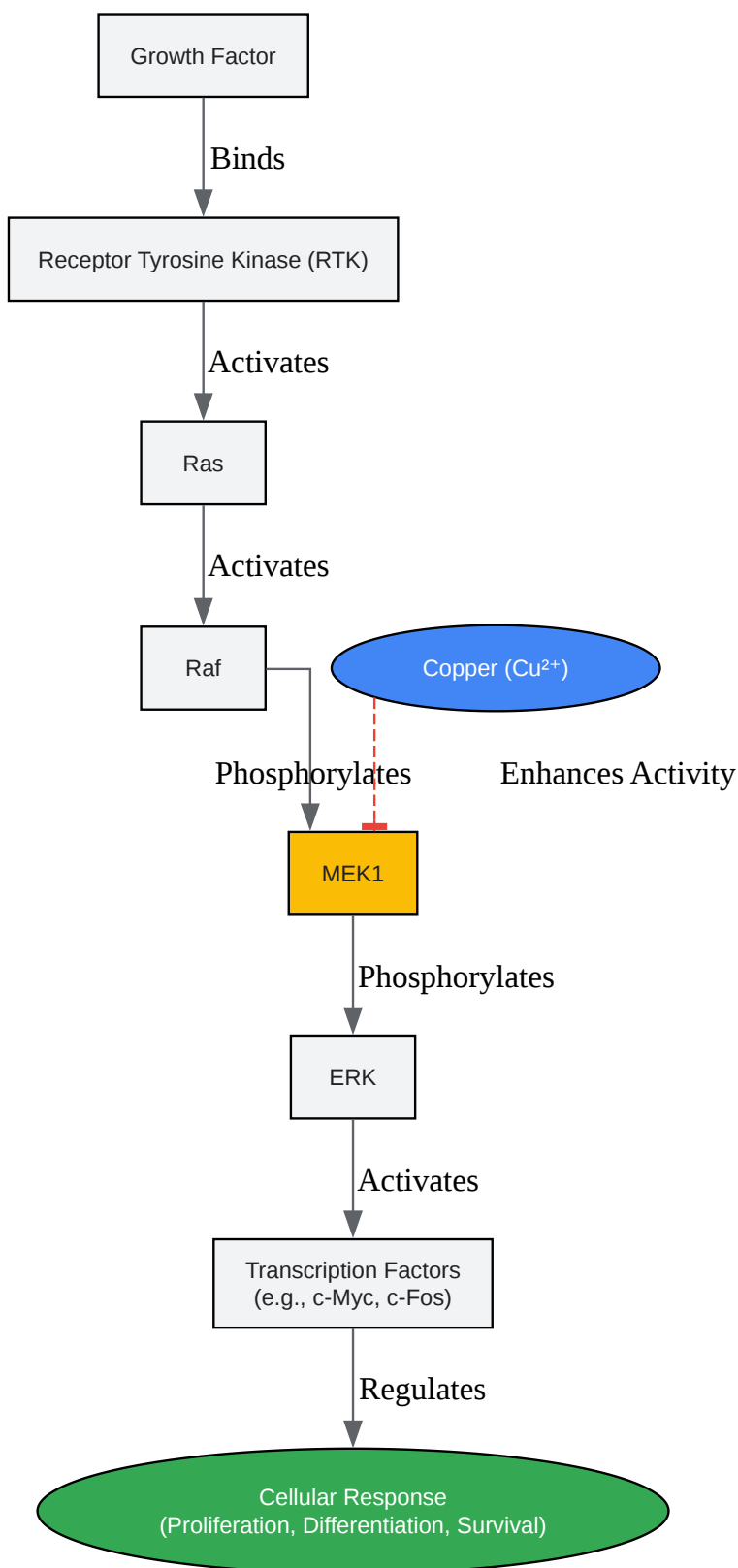
- Dry the collected solid in an oven at a controlled temperature (e.g., 50°C) until the desired water content is reached (e.g., 15%).

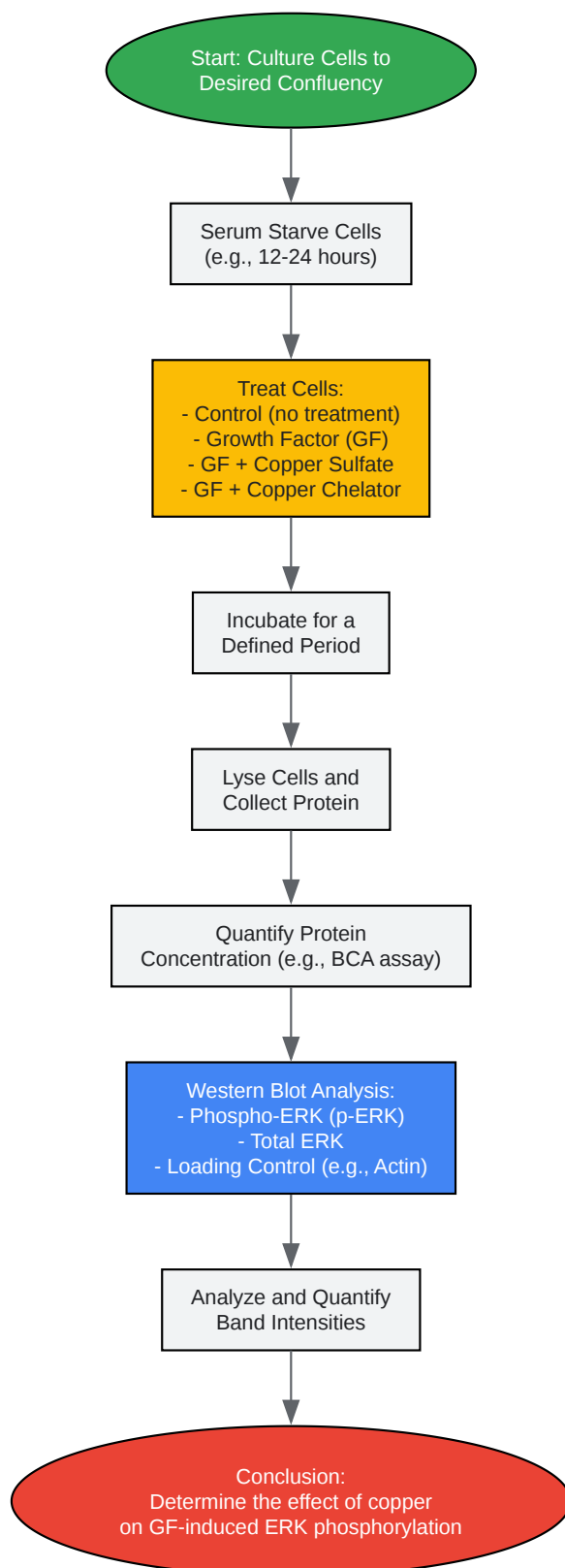
Role in Biological Signaling Pathways

Copper is a crucial modulator of various cell signaling pathways, primarily due to its redox activity.^[8]^[9] One of the key pathways influenced by copper is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.^[5] Copper has been shown to be essential for the activation of this pathway. Specifically, copper is required for the optimal activity of MEK1, a kinase that phosphorylates and activates ERK.^[1] Copper ions bind directly to MEK1, enhancing its ability to phosphorylate ERK.^[9] Copper chelation has been demonstrated to reduce the phosphorylation of ERK, highlighting the importance of copper in this signaling event.^[1]

The following diagram illustrates the role of copper in the MAPK/ERK signaling pathway.





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